4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
4-amino-2-cyclopropyl-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C9H19NO/c1-8(2,6-10)9(3,11)7-4-5-7/h7,11H,4-6,10H2,1-3H3 |
InChI Key |
IUPSPPKHBVAIFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C)(C1CC1)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Routes Overview
The synthesis of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol generally involves constructing the cyclopropyl-substituted butanol skeleton followed by introduction of the amino group. Literature indicates two main strategic approaches:
- Approach A: Cyclopropanation of an appropriate butan-2-ol derivative followed by amination.
- Approach B: Nucleophilic substitution or ring-opening reactions involving cyclopropyl intermediates with amino alcohol precursors.
Detailed Synthetic Methods
Cyclopropanation and Amination
One documented method involves the preparation of the cyclopropyl-substituted butanol backbone via cyclopropanation of an alkene precursor, followed by functional group transformations to introduce the amino group.
- Starting from a 3,3-dimethylbutan-2-ol derivative, a cyclopropyl ring is introduced at the 2-position using Simmons–Smith cyclopropanation or other carbene transfer reactions.
- The amino group is then introduced at the 4-position through nucleophilic substitution or reductive amination of a suitable leaving group precursor (e.g., halide or tosylate) attached at the 4-position.
This method is supported by general synthetic strategies for cyclopropylcarbinols and amino alcohols described in organic synthesis literature.
Nucleophilic Substitution on Cyclopropylcarbinols
An alternative route involves the reaction of cyclopropylcarbinols with amino nucleophiles:
- Cyclopropylcarbinol intermediates are prepared via double displacement reactions involving epoxides bearing leaving groups at C-1 and active methylene compounds.
- The amino group can be introduced by nucleophilic attack of ammonia or primary amines on activated cyclopropylcarbinol intermediates, often under basic conditions.
This pathway is advantageous for stereochemical control and has been used in the synthesis of related cyclopropane-containing natural products.
Reductive Amination of Ketone Precursors
Another viable method includes:
- Synthesis of the corresponding ketone or aldehyde intermediate bearing the cyclopropyl and dimethyl substituents.
- Reductive amination with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) to yield the amino alcohol.
This method allows for direct introduction of the amino group and is commonly employed in medicinal chemistry for amino alcohol synthesis.
Reaction Conditions and Reagents
Purification and Characterization
- Purification is commonly achieved by chromatographic methods such as flash chromatography or preparative HPLC to obtain >95% purity.
- Characterization includes NMR (1H, 13C), mass spectrometry, and elemental analysis.
- Stereochemical purity can be confirmed by chiral HPLC or X-ray crystallography if necessary.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Disadvantages | Typical Yield Range |
|---|---|---|---|---|
| Cyclopropanation + Amination | Alkene → cyclopropane → amination | Straightforward, well-known | Possible ring-opening side reactions | Moderate to good (50-80%) |
| Nucleophilic substitution on cyclopropylcarbinols | Epoxide → cyclopropylcarbinol → amination | Stereoselective, versatile | Requires specialized epoxides and leaving groups | Moderate (40-70%) |
| Reductive amination of ketones | Ketone intermediate → reductive amination | High selectivity, late-stage modification | Requires ketone precursor synthesis | Good (60-85%) |
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s steric properties. The tertiary alcohol group can participate in various chemical reactions, affecting the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Buprenorphine (µ-Opioid Receptor Modulator)
Buprenorphine contains a (3,3-dimethylbutan-2-ol) substructure as part of its complex morphinan framework. Unlike 4-amino-2-cyclopropyl-3,3-dimethylbutan-2-ol, buprenorphine’s dimethylbutanol group is integrated into a polycyclic system, enabling partial µ-opioid agonism and κ-opioid antagonism . Key differences include:
- Functional Groups: Buprenorphine lacks the amino group at position 4 but includes an epoxy bridge and methoxymorphinan core.
- Pharmacological Impact: The dimethylbutanol moiety in buprenorphine contributes to prolonged receptor binding, while the amino group in the target compound may alter polarity and receptor selectivity.
| Property | This compound | Buprenorphine |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | C₂₉H₄₁NO₄ |
| Molecular Weight | ~157.25 g/mol* | 467.64 g/mol |
| Key Substituents | Cyclopropyl, dimethyl, amino | Morphinan core, epoxy, cyclopropylmethyl |
| Known Applications | Research compound (discontinued) | Opioid dependence therapy |
*Calculated based on C₉H₁₉NO (exact data unavailable in evidence).
4-Amino-2-cyclopropyl-3-methylbutan-2-ol (CAS 1510297-68-3)
This analog differs by having one fewer methyl group at position 3. Its molecular formula is C₈H₁₇NO (MW: 143.23 g/mol), resulting in reduced steric bulk and lipophilicity compared to the target compound. The absence of a second methyl group may enhance solubility but reduce metabolic stability .
2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
This compound (CAS 112-60-7) shares the cyclopropyl and butan-2-ol backbone but incorporates a 4-chlorophenyl and 1,2,4-triazole group. In contrast, the amino group in the target compound may favor interactions with amine-sensitive targets (e.g., neurotransmitter receptors) .
| Property | This compound | 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol |
|---|---|---|
| Molecular Formula | C₉H₁₉NO | C₁₅H₁₈ClN₃O |
| Molecular Weight | ~157.25 g/mol* | 291.78 g/mol |
| Key Substituents | Amino, dimethyl | Chlorophenyl, triazole |
| Potential Applications | Neurological research | Antifungal agents |
Biological Activity
4-Amino-2-cyclopropyl-3,3-dimethylbutan-2-ol is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₅N₁O
- IUPAC Name : this compound
This compound features an amino group and a hydroxyl group that contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which can modulate enzyme activities involved in metabolic pathways. This modulation may lead to either the inhibition or activation of various biological processes, making the compound a candidate for therapeutic applications in different diseases.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits antimicrobial and antiviral properties. In vitro studies have shown its effectiveness against various pathogens, suggesting its potential use in treating infectious diseases. For instance, it has been evaluated for its ability to inhibit bacterial growth and viral replication.
Anticancer Potential
The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways related to cell proliferation and survival. Its structural features allow it to interact with key proteins involved in cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Reduction in viral replication | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study: Antiviral Activity
In a study focusing on the antiviral effects of this compound, researchers treated infected cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in viral load, highlighting its potential as a therapeutic agent against viral infections. The mechanism was linked to the inhibition of viral entry into host cells.
Pharmacological Applications
The ongoing research into this compound suggests several pharmacological applications:
- Antimicrobial Agent : Potential use in treating bacterial and viral infections.
- Cancer Therapy : Investigated as a novel agent for inducing apoptosis in cancer cells.
- Metabolic Disorders : Possible role in modulating metabolic pathways linked to diabetes and obesity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
